Substituent-Driven Differentiation: 4-Ethoxy vs. 4-Unsubstituted or 4-Hydroxy 6-Fluoroquinoline-2-carboxylic Acids
4-Ethoxy-6-fluoroquinoline-2-carboxylic acid represents a specific substitution pattern claimed in antidiabetic patent WO2005063244A1, distinguished from the unsubstituted 6-fluoroquinoline-2-carboxylic acid (CAS 86324-51-8) and the 4-hydroxy analog. In quinoline-2-carboxylic acid antidiabetic SAR, the parent compound lacking 4-alkoxy substitution shows α-glucosidase IC50 of 9.1 μg/mL and α-amylase IC50 of 15.5 μg/mL, while positional isomers quinoline-3-carboxylic acid (10.6 and 31.4 μg/mL) and quinoline-4-carboxylic acid (60.2 and 152.4 μg/mL) demonstrate that both the carboxylic acid position and ring substitution dramatically alter potency [1]. The 4-ethoxy group in the target compound provides enhanced lipophilicity (XLogP3-AA = 2.5) versus the 4-unsubstituted 6-fluoroquinoline-2-carboxylic acid (XLogP3 = 1.6 estimated), which can significantly affect membrane permeability and target binding [2][3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and enzyme inhibition potency as a function of quinoline substitution |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; included in antidiabetic patent claims [2][4] |
| Comparator Or Baseline | 6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8): XLogP3 estimated ≈ 1.6; quinoline-2-carboxylic acid: α-glucosidase IC50 = 9.1 μg/mL, α-amylase IC50 = 15.5 μg/mL [1][3] |
| Quantified Difference | Δ XLogP3 ≈ +0.9 log units (higher lipophilicity); enzymatic potency varies 5–10 fold with positional isomerism |
| Conditions | Lipophilicity computed by XLogP3; enzyme inhibition measured in vitro using α-glucosidase and α-amylase assays |
Why This Matters
Increased lipophilicity from the 4-ethoxy substituent can enhance membrane permeability and oral bioavailability compared to non-alkoxylated or 4-hydroxy analogs, a critical factor for in vivo antidiabetic efficacy.
- [1] Lee, S. H., et al. (2014). Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase. Journal of Applied Biological Chemistry, 57(4), 319–324. View Source
- [2] PubChem. Computed Properties for CID 11817192: XLogP3-AA. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [3] PubChem. Compound Summary for CID 53408837: 6-Fluoroquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [4] WO2005063244A1 – Acidic quinoline derivatives and their use for the prevention and/or treatment of hyperglycaemia-related pathologies. WIPO. Published July 14, 2005. View Source
